

Application Notes: BMS-770767 in Triple-Negative Breast Cancer (TNBC) Research

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Compound of Interest

Compound Name: BMS-770767

Cat. No.: B606248

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Introduction

BMS-770767 is a potent, ATP-competitive, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). Primarily known for its activity against the MET proto-oncogene (MET) and Macrophage-stimulating 1 receptor (RON), it also targets Axl and Tyro3.[1] Triple-negative breast cancer (TNBC), an aggressive subtype of breast cancer, lacks expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2), which limits targeted therapy options.[1][2][3][4] Research indicates that a significant subset of TNBC tumors exhibit co-overexpression of RON and MET, which correlates with poor prognosis and shorter survival, making these kinases promising therapeutic targets.[1][5]

Mechanism of Action in TNBC

In TNBC models, the MSP-RON and HGF-MET signaling axes, when activated, trigger downstream pathways crucial for cancer cell survival, proliferation, and metastasis. **BMS-770767** exerts its anti-tumor effects by inhibiting the phosphorylation of RON and MET.[6][7] This blockade prevents the activation of key downstream signaling cascades, including the PI3K/AKT/mTOR and MAPK/ERK pathways.[2][6][7] The inhibition of these pathways leads to decreased cell proliferation and migration, and an induction of apoptosis in TNBC cells.[1][5]

Preclinical Data Summary

BMS-770767 has demonstrated significant anti-tumor activity in various preclinical models of TNBC. Its efficacy has been evaluated through both in vitro studies using TNBC cell lines and in vivo studies using xenograft models.

Table 1: Inhibitory Activity of BMS-770767

Target Kinase	Assay Type	IC50 Value	Reference
RON	Cell-free	1.8 nM	[1]
MET	Cell-free	3.9 nM	[1]

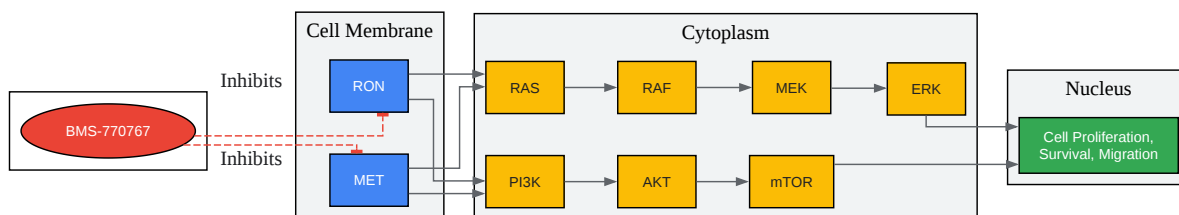
Table 2: In Vitro Efficacy of BMS-770767 in TNBC Cell Lines

Cell Line	Assay	Endpoint	Result	Reference
MDA-MB-231	Cell Migration	Inhibition of motility	44.15% mobility at 24h (vs. 95.99% control)	[1]
KP and KB1P	Western Blot	Protein Phosphorylation	Reduced p-AKT and p-ERK1/2	[6][7]
Multiple TNBC	CCK-8 / Caspase-Glo	Cytotoxicity / Apoptosis	Dose-dependent increase	[5]

Table 3: In Vivo Efficacy of BMS-770767 in TNBC Xenograft Models

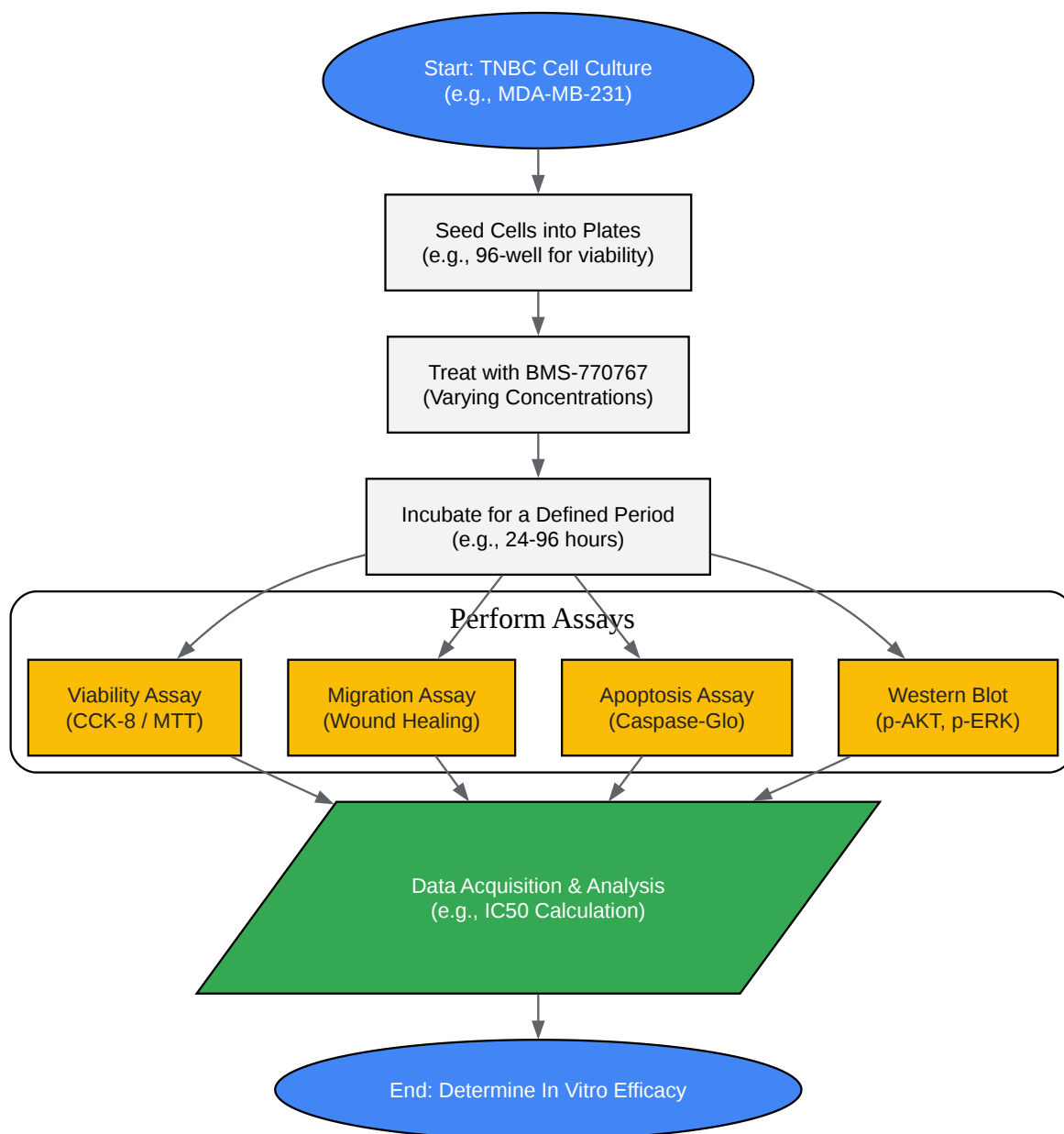
Model	Treatment	Endpoint	Result	Reference
TNBC Xenograft	BMS-770767	Tumor Growth	Significant inhibition and shrinkage	[1][5]
KB1P Orthotopic	BMS-770767	Tumor Progression	Robustly attenuated	[6]
KB1P Orthotopic	BMS-770767	Cell Proliferation (Ki-67)	Reduced number of Ki-67+ cells	[6]

Visualizations



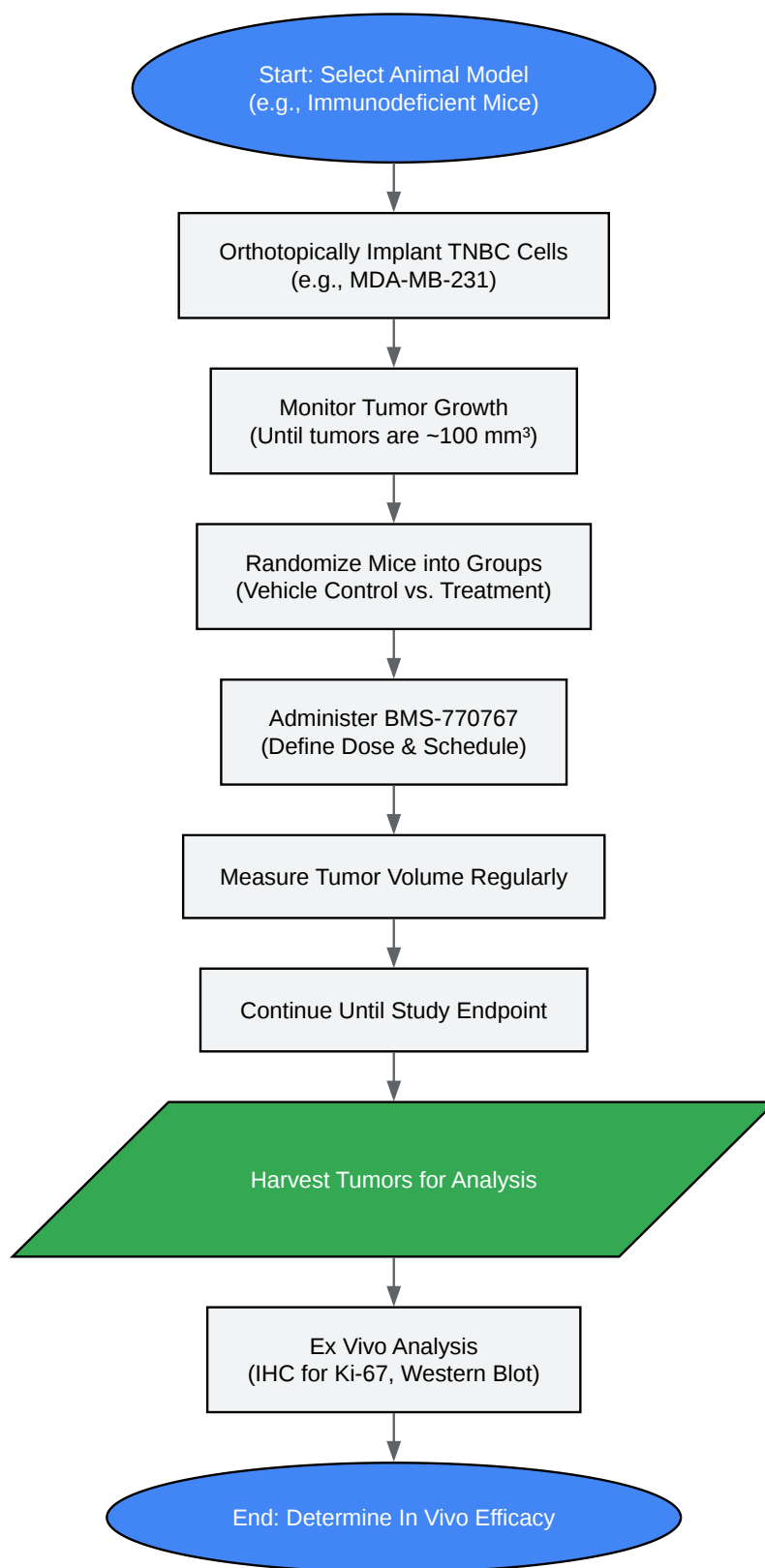
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Caption: **BMS-770767** inhibits RON/MET, blocking PI3K/AKT and MAPK/ERK pathways in TNBC.



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Caption: Experimental workflow for in vitro screening of **BMS-770767** in TNBC cell lines.



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Caption: Workflow for evaluating **BMS-770767** efficacy in a TNBC xenograft model.

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (CCK-8)

Objective: To determine the cytotoxic effects of **BMS-770767** on TNBC cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

- TNBC cell lines (e.g., MDA-MB-231, HCC1806).
- Complete culture medium (e.g., RPMI 1640 with 10% FBS).
- **BMS-770767** (stock solution in DMSO).
- 96-well cell culture plates.
- Cell Counting Kit-8 (CCK-8) or MTT reagent.
- Microplate reader.

Procedure:

- Culture TNBC cells in complete medium until they reach ~80% confluency.
- Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-8,000 cells per well in 100 µL of medium.[\[5\]](#)
- Incubate the plates for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Prepare serial dilutions of **BMS-770767** in culture medium from the stock solution.
- Remove the medium from the wells and add 100 µL of the **BMS-770767** dilutions. Include vehicle control (DMSO) wells.
- Incubate the plates for 72-96 hours.[\[5\]](#)
- Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours until the color develops.

- Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

- Calculate cell viability as a percentage relative to the vehicle control.
- Plot the viability against the log-transformed drug concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: In Vitro Cell Migration Assay (Wound Healing)

Objective: To assess the effect of **BMS-770767** on the migratory capacity of TNBC cells.

Materials:

- TNBC cell line (e.g., MDA-MB-231).
- 6-well or 12-well cell culture plates.
- 200 µL pipette tips for creating scratches.
- Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation.
- **BMS-770767**.
- Microscope with a camera.

Procedure:

- Seed cells in 6-well plates and grow to form a confluent monolayer.
- Create a linear scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
- Gently wash the wells with PBS to remove detached cells.
- Replace the medium with low-serum medium containing **BMS-770767** at the desired concentration (e.g., IC50 value) or a vehicle control.

- Capture images of the scratch at 0 hours.
- Incubate the plate at 37°C and 5% CO₂.
- Capture images of the same fields at subsequent time points (e.g., 12, 24 hours).

Data Analysis:

- Measure the width of the scratch at different points for each time point and condition.
- Calculate the percentage of wound closure relative to the initial scratch area.
- Compare the migration rate between **BMS-770767**-treated and control groups.[\[1\]](#)

Protocol 3: Western Blot Analysis of Signaling Pathways

Objective: To determine if **BMS-770767** inhibits the phosphorylation of downstream targets in the RON/MET pathways, such as AKT and ERK.

Materials:

- TNBC cell lines.
- **BMS-770767**.
- Recombinant MSP or HGF (to stimulate pathways, if necessary).[\[6\]](#)
- RIPA lysis buffer with protease and phosphatase inhibitors.
- BCA protein assay kit.
- SDS-PAGE gels and electrophoresis equipment.
- PVDF membranes and transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-beta-actin).

- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate (ECL).
- Imaging system.

Procedure:

- Culture TNBC cells in 6-well plates and grow to ~80% confluency.
- Serum-starve the cells overnight if pathway stimulation is required.[\[6\]](#)
- Pre-treat cells with **BMS-770767** (e.g., 1 μ M for 1 hour).[\[6\]](#)
- Stimulate with a ligand like MSP (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) if applicable.[\[6\]](#)
- Wash cells with ice-cold PBS and lyse with RIPA buffer.
- Quantify protein concentration using the BCA assay.
- Denature protein lysates and load equal amounts (e.g., 20-40 μ g) onto an SDS-PAGE gel.
- Perform electrophoresis and transfer proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
- Wash again, apply ECL substrate, and capture the signal using an imaging system.

Data Analysis:

- Quantify band intensities using densitometry software.
- Normalize the phosphorylated protein levels to the total protein levels.

- Compare the levels of phosphorylated proteins between control and **BMS-770767**-treated samples to assess inhibition.

Protocol 4: In Vivo TNBC Xenograft Model

Objective: To evaluate the anti-tumor efficacy of **BMS-770767** in a preclinical in vivo setting.

Materials:

- Immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
- TNBC cells (e.g., MDA-MB-231) or patient-derived xenograft (PDX) fragments.[8][9]
- Matrigel (optional, for cell suspension).
- **BMS-770767**.
- Vehicle for drug delivery (e.g., PBS with 4% ethanol, 5% PEG 400, 5% Tween 80).[9]
- Calipers for tumor measurement.

Procedure:

- Suspend TNBC cells in PBS or a PBS/Matrigel mixture.
- Inject the cell suspension (e.g., $1-5 \times 10^6$ cells) orthotopically into the mammary fat pad of the mice.
- Monitor the mice regularly for tumor formation.
- Once tumors reach a palpable size (e.g., 50-100 mm³), measure them with calipers.[9]
- Randomize the mice into treatment and control groups (n=5-10 mice per group).[9]
- Prepare the **BMS-770767** formulation and administer it to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). Administer vehicle to the control group.

- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., $\text{Volume} = 0.5 \times \text{Length} \times \text{Width}^2$).
- Monitor animal body weight and overall health as indicators of toxicity.
- Continue treatment until a predefined endpoint is reached (e.g., tumor volume limit, study duration).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for proliferation markers like Ki-67, or western blotting).^[6]

Data Analysis:

- Plot the mean tumor volume for each group over time.
- Calculate tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment and control groups.

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